This compound is cataloged under several databases, including PubChem and ChemScene, where it is identified by the CAS number 926250-53-5. It falls under the category of azepane derivatives, which are cyclic compounds containing a seven-membered ring with nitrogen atoms. The presence of an amino group and a chlorophenyl moiety contributes to its biological activity, making it a subject of interest in drug development.
The synthesis of (5-Amino-2-chlorophenyl)(azepan-1-yl)methanone can be achieved through various methods, often involving multi-step reactions. A typical synthetic route may include:
The precise conditions (temperature, solvent, time) and reagents used can vary significantly depending on the specific synthetic pathway chosen.
The molecular structure of (5-Amino-2-chlorophenyl)(azepan-1-yl)methanone features:
The three-dimensional conformation plays a crucial role in its interaction with biological targets, which can be analyzed using computational chemistry methods such as molecular docking studies.
(5-Amino-2-chlorophenyl)(azepan-1-yl)methanone can participate in various chemical reactions:
These reactions are significant for modifying the compound to enhance its therapeutic efficacy or reduce toxicity.
The physical and chemical properties of (5-Amino-2-chlorophenyl)(azepan-1-yl)methanone include:
Characterization techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are essential for confirming these properties.
(5-Amino-2-chlorophenyl)(azepan-1-yl)methanone has potential applications in various fields:
This benzophenone derivative, characterized by a seven-membered azepane ring and a strategically placed chloro-substituent, exemplifies the structural complexity driving modern drug discovery. Its molecular architecture combines aromatic reactivity with alicyclic conformational flexibility, creating a versatile scaffold for pharmacological optimization. The compound’s significance stems from its role as a synthetic intermediate and potential pharmacophore in therapeutic agents targeting metabolic and fibrotic diseases, warranting detailed examination of its chemical and biological properties [1] [4].
The compound is formally designated as (5-Amino-2-chlorophenyl)(azepan-1-yl)methanone under IUPAC nomenclature, with the systematic name reflecting its core structural features:
Its structural identity is further defined by:
Table 1: Fundamental Structural Identifiers
Property | Value |
---|---|
CAS Registry Number | 926250-53-5 |
Molecular Formula | C₁₃H₁₇ClN₂O |
Molecular Weight (g/mol) | 252.74 |
IUPAC Name | (5-Amino-2-chlorophenyl)(azepan-1-yl)methanone |
SMILES | C1CCCN(CC1)C(=O)C2=C(C=CC(=C2)N)Cl |
Computational analyses reveal key physicochemical parameters:
The azepane ring adopts a twisted chair conformation, while the carbonyl group exhibits partial double-bond character, influencing both reactivity and intermolecular interactions.
Positional isomerism critically modulates the physicochemical and biological behavior of aminobenzophenones. Key distinctions between this compound and its isomers include:
Table 2: Comparative Analysis of Key Aminobenzophenone Isomers
Compound | CAS Number | Chloro Position | Amino Position | Molecular Formula |
---|---|---|---|---|
(5-Amino-2-chlorophenyl)(azepan-1-yl)methanone | 926250-53-5 | Ortho (C2) | Meta (C5) | C₁₃H₁₇ClN₂O |
(2-Amino-5-chlorophenyl)(2-chlorophenyl)methanone | 2958-36-3 | Ortho (C2') | Ortho (C2) | C₁₃H₉Cl₂NO |
2-Amino-5-chlorobenzophenone | 3155-02-0* | None (on phenyl) | Ortho (C2) | C₁₃H₁₀ClNO |
*Note: 3155-02-0 included for structural contrast; *CAS from PubChem supplemental data not in search results.
Experimental evidence from IR spectroscopy (e.g., CAS 2958-36-3) confirms that positional changes shift carbonyl stretching frequencies by 10–20 cm⁻¹ due to altered electronic environments, directly impacting ligand-protein binding dynamics [2].
The azepane ring confers distinct pharmacological advantages over smaller heterocycles:
Table 3: Therapeutic Applications of Azepane-Containing Methanone Derivatives
Patent/Therapeutic Area | Key Structural Features | Proposed Mechanism |
---|---|---|
WO2006067165A2 (Fibrosis) | Azepane + ortho-haloaniline | TGF-β pathway antagonism |
WO2009021740A2 (Metabolic) | Azepane + tetralin-carboxamide | PPARγ partial agonism |
WO2012120052A1 (Diabetes) | Azepane + heteroaromatic ketone | GLP-1 secretion enhancement |
The strategic incorporation of azepane into benzophenone frameworks exemplifies rational scaffold design, balancing three-dimensionality, polarity, and metabolic resilience for next-generation therapeutics [4] [8] [9].
Concluding Remarks
(5-Amino-2-chlorophenyl)(azepan-1-yl)methanone embodies the convergence of nuanced stereoelectronic control and targeted bioactivity. Its positional isomerism and azepane integration create a versatile template amenable to diversification across therapeutic domains, particularly fibrosis and metabolic disease. Future research should prioritize structure-activity relationship (SAR) studies to map substituent effects on emerging biological targets.
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3